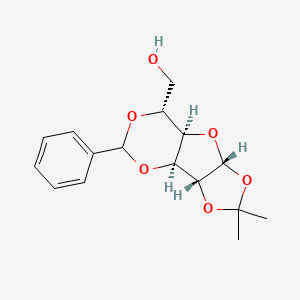

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose

Description

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-α-D-glucofuranose is a protected glucose derivative extensively used in carbohydrate chemistry for selective glycosylation and functionalization. Its structure features:

- Benzylidene group: Bridges the 3-O and 5-O positions, forming a rigid cyclic acetal that shields these hydroxyl groups from undesired reactions .

- Isopropylidene groups: Protect the 1-O and 2-O positions, stabilizing the furanose ring and directing reactivity toward the remaining unprotected hydroxyl (C6) .

Properties

IUPAC Name |

[(1S,2R,6R,8R,9R)-4,4-dimethyl-11-phenyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2)21-13-12-11(19-15(13)22-16)10(8-17)18-14(20-12)9-6-4-3-5-7-9/h3-7,10-15,17H,8H2,1-2H3/t10-,11-,12+,13-,14?,15-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPDTDOYAQDGNT-BXKJZEQPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C3C(C(OC(O3)C4=CC=CC=C4)CO)OC2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](OC(O3)C4=CC=CC=C4)CO)O[C@@H]2O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, one of which involves the acetal exchange reaction. A common approach is the pyridinium tosylate-catalyzed acetal exchange between benzaldehyde dimethyl acetal and 6-O-(tert-butyldiphenylsilyl)-1,2-O-isopropylidene-alpha-D-glucofuranose. This method provides a high yield of the desired product under relatively mild reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose may involve large-scale reactions using similar acetal exchange techniques. The process would be optimized for efficiency and cost-effectiveness, ensuring the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of protecting groups allows for selective manipulation of specific hydroxyl groups on the glucose molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be employed to achieve substitution reactions at specific positions on the molecule.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation of the 3-OH group can lead to the formation of an allofuranose derivative.

Scientific Research Applications

Common Synthetic Routes:

- Protection of Hydroxyl Groups : The initial step often involves protecting the hydroxyl groups using benzaldehyde and isopropanol.

- Formation of Glycosides : The compound can be used to form glycosides through reactions with alcohols or phenols under acidic conditions.

- Deprotection : After the desired reactions are complete, deprotection can yield free hydroxyl groups for further functionalization.

Glycoside Synthesis

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is instrumental in synthesizing various glycosides. Its protective groups allow for selective reactions that can yield complex carbohydrate structures useful in medicinal chemistry.

Antimicrobial Studies

Research has shown derivatives of this compound exhibit antimicrobial properties. For instance, studies on stearoylated derivatives have demonstrated effectiveness against certain bacterial strains, highlighting its potential in developing new antibiotics .

Carbohydrate Chemistry

The compound serves as a building block for synthesizing more complex carbohydrates and polysaccharides. Its ability to undergo selective reactions makes it valuable for creating carbohydrate-based materials with specific functionalities.

Case Studies

Mechanism of Action

The mechanism by which 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose exerts its effects depends on the specific application. In general, the compound interacts with enzymes and other biological molecules through its hydroxyl groups and protecting groups. The exact molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

| Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |

|---|---|---|---|

| C₁₉H₂₆O₆ | 350.41 | 18685-18-2 | Glycosylation intermediates, chiral building blocks |

The compound’s stability under basic conditions and selective deprotection capabilities make it a cornerstone in oligosaccharide synthesis.

Comparison with Structural Analogs

1,2:5,6-Di-O-Isopropylidene-α-D-Galactofuranose

Differences:

- Sugar backbone : Galactose (C4 hydroxyl axial) vs. glucose (C4 hydroxyl equatorial), altering stereochemical reactivity .

- Synthetic utility : Used to synthesize 3,6-di-O-benzyl derivatives via epoxidation (e.g., intermediate 11 in ), whereas the target compound focuses on C6 modifications .

| Property | Target Compound | 1,2:5,6-Di-O-Isopropylidene-α-D-Galactofuranose |

|---|---|---|

| Protecting Groups | 3,5-Benzylidene; 1,2-Isopropylidene | 1,2- and 5,6-Isopropylidene |

| Molecular Formula | C₁₉H₂₆O₆ | C₁₂H₂₀O₆ |

| Key Reactivity | C6 hydroxyl | C3 and C6 hydroxyls |

1,2,5,6-Di-O-Isopropylidene-3-(4-Chlorobutoxy)-α-D-Glucofuranose

Structure : Isopropylidene at 1,2 and 5,6; 4-chlorobutoxy at C3.

Differences :

- C3 substitution : A flexible 4-chlorobutoxy chain instead of a rigid benzylidene, enabling nucleophilic displacement reactions (e.g., amination in ) .

- Solubility : The chlorobutoxy group enhances solubility in polar aprotic solvents (e.g., DMF), contrasting with the hydrophobic benzylidene in the target compound.

| Property | Target Compound | 3-(4-Chlorobutoxy) Derivative |

|---|---|---|

| Molecular Weight | 350.41 | 351 (C₁₆H₂₇ClO₆) |

| Yield in Synthesis | N/A | 60% (alkylation step) |

| Functionalization Site | C6 | C3 (via SN2 displacement) |

3-O-Benzoyl-1,2-O-Isopropylidene-D-Glucofuranose

Structure : Benzoyl ester at C3; isopropylidene at 1,2.

Differences :

- Electron-withdrawing effect : The benzoyl group (ester) increases susceptibility to hydrolysis compared to the benzylidene ether, limiting stability under acidic conditions .

- Reactivity : Undergoes chlorination at C5/C6 with PPh₃/CCl₄ (72% yield), forming dichloro derivatives, whereas the target compound’s benzylidene group resists such reactions .

| Property | Target Compound | 3-O-Benzoyl Derivative |

|---|---|---|

| Stability in Acid | High | Moderate (ester hydrolysis) |

| Periodate Consumption | Low | 0.64 eq. (oxidation at C5/C6) |

3,5-Di-O-Benzoyl-6-Deoxy-1,2-O-Isopropylidene-β-L-Idofuranose

Structure : Benzoyl groups at C3/C5; isopropylidene at 1,2; deoxygenated C6.

Differences :

- Stereochemistry : L-ido configuration (C5 axial) vs. D-gluco (C5 equatorial), altering glycosylation stereoselectivity .

- Applications : Stable intermediate for azide substitutions (e.g., 4 in ), contrasting with the target compound’s role in ether-linked glycosylations .

Research Findings and Trends

- Synthetic Yields : Alkylation at C3 (e.g., 4-chlorobutoxy in ) achieves 60% yield, while chlorination of benzoyl-protected analogs () reaches 72%, highlighting the influence of protecting groups on reaction efficiency .

- Stability : Benzylidene ethers (target compound) outperform benzoyl esters in acidic conditions, as seen in periodate oxidation studies .

- Functionalization : The target compound’s C6 hydroxyl is preferentially reactive, whereas analogs with unprotected C3/C5 (e.g., ’s galactose derivative) enable multi-site modifications .

Biological Activity

3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-alpha-D-glucofuranose is a synthetic sugar compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 320.33 g/mol. Its structure features two isopropylidene groups and benzylidene modifications, which contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study evaluated the antimicrobial efficacy of 6-O-stearoyl derivatives and found that they were more effective against fungi than bacteria, particularly against Aspergillus niger compared to Aspergillus flavus .

- Antiviral Potential : The compound has shown promise in antiviral applications. It was noted for its activity against various viruses, including those responsible for influenza and HIV .

- Cellular Mechanisms : The compound influences several cellular pathways, including apoptosis and autophagy. It has been implicated in modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival .

Antimicrobial Evaluation

A comparative study synthesized several derivatives from 1,2-O-isopropylidene-alpha-D-glucofuranose. The results demonstrated that the benzyl ether derivatives exhibited enhanced susceptibility to fungal infections compared to bacterial strains. The compounds were tested using standard antimicrobial susceptibility tests, which confirmed their effectiveness against specific pathogens .

| Compound | Antimicrobial Activity | Effective Against |

|---|---|---|

| 6-O-stearoyl-1,2-O-isopropylidene-alpha-D-glucofuranose | High | Aspergillus niger |

| 5,6-di-O-benzyl ether of 3-O-butyl-1,2-O-isopropylidene-alpha-D-glucofuranose | Moderate | Escherichia coli |

Antiviral Studies

In vitro studies have highlighted the antiviral properties of this compound against several viruses. For example, it was tested for its ability to inhibit viral replication in cell cultures infected with influenza virus. The results indicated a dose-dependent inhibition of viral replication .

Mechanistic Insights

The compound's effects on cellular signaling pathways have been investigated through various assays. It was found to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting growth factor signaling .

Q & A

Q. What are the key structural features and spectroscopic characterization methods for 3-O,5-O-Benzylidene-1-O,2-O-isopropylidene-α-D-glucofuranose?

The compound features a glucofuranose core (five-membered ring) with benzylidene protection at the 3- and 5-positions and isopropylidene groups at the 1- and 2-positions. Its molecular formula is C₁₆H₂₀O₆ , with a molecular weight of 308.33 g/mol . Structural confirmation relies on:

- ¹H/¹³C NMR : To identify proton environments and confirm substitution patterns (e.g., benzylidene protons appear as aromatic signals at ~7.3–7.5 ppm, isopropylidene methyl groups as singlets at ~1.3–1.5 ppm) .

- FTIR : Key peaks include C-O-C stretches (1,100–1,250 cm⁻¹) for ether linkages and aromatic C-H stretches (~3,000 cm⁻¹) for the benzylidene group .

Q. What is the standard synthetic route for this compound, and how can yields be optimized?

The synthesis typically begins with D-glucose, which undergoes sequential protection:

1,2-O-isopropylidene formation : React glucose with acetone and an acid catalyst (e.g., H₂SO₄/CuSO₄) at room temperature for 24 hours (46% yield) .

3,5-O-benzylidene protection : Treat the intermediate with benzaldehyde dimethyl acetal and a catalytic acid (e.g., p-TsOH) under anhydrous conditions .

Optimization Tips :

- Use molecular sieves to scavenge water and shift equilibrium toward product formation.

- Purify intermediates via column chromatography (e.g., hexane/ethyl acetate gradients) to remove unreacted reagents .

Advanced Questions

Q. How do solvent properties influence the supramolecular assembly of this compound in organogel formation?

Studies on analogous isopropylidene-protected sugars show that solvent polarity (ε) and hydrogen-bonding capacity (Eₜ(30)) critically affect gelation. For example:

- Nitrobenzene (ε = 34.8) : Forms gels with rod-like fibers due to stronger H-bonding networks (ΔH = 50.1 kJ/mol).

- Chlorobenzene (ε = 5.6) : Produces thicker, non-linear fibers with higher thermal stability (ΔH = 65.0 kJ/mol) .

Methodological Insight : Use temperature-dependent FTIR to monitor H-bond disruption and correlate with gel melting points.

Q. How does this compound compare to structurally similar derivatives in glycosidase inhibition assays?

Comparative studies with related furanose derivatives reveal:

Q. What experimental strategies resolve contradictions in regioselectivity during derivatization?

Contradictions in substitution patterns (e.g., competing 3-O vs. 6-O acylation) can arise due to:

- Steric effects : Bulky reagents favor 6-O substitution in glucofuranose derivatives .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states for 3-O reactions .

Resolution : Conduct competitive experiments with deuterated analogs and monitor progress via HSQC NMR to track site-specific reactivity .

Methodological Guidance

- Synthesis Troubleshooting : If benzylidene protection fails, ensure strict anhydrous conditions and use freshly distilled benzaldehyde dimethyl acetal .

- Enzyme Assays : Pre-incubate the compound with β-glucosidase (pH 6.8, 37°C) for 10 minutes before adding p-nitrophenyl glucopyranoside to measure competitive inhibition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.